molecular formula C23H23N7O B6533821 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one CAS No. 1060208-30-1

1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one

Cat. No.: B6533821
CAS No.: 1060208-30-1
M. Wt: 413.5 g/mol
InChI Key: DCSXFGJFEOQNGB-UHFFFAOYSA-N
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Description

1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one is a useful research compound. Its molecular formula is C23H23N7O and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one is 413.19640838 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-28-21-20(26-27-28)22(25-16-24-21)29-12-14-30(15-13-29)23(31)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,19H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSXFGJFEOQNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one is a derivative of triazolo-pyrimidine and piperazine structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrimidine moiety linked to a piperazine group and a diphenylethanone unit. The presence of these functional groups contributes to its biological activity.

Antitumor Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have demonstrated inhibitory effects on various cancer cell lines:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest potent cytotoxicity against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cells, comparable to established chemotherapeutic agents like Foretinib .

The mechanism underlying the antitumor activity of this compound may involve inhibition of key signaling pathways in cancer cells. Triazolo-pyrimidines have been shown to inhibit c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The compound's ability to bind to the ATP-binding site of c-Met suggests it may function as a competitive inhibitor .

Other Pharmacological Activities

Beyond antitumor effects, triazolo-pyrimidine derivatives have been explored for their potential in treating various diseases:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Properties : Compounds with similar scaffolds have been noted for their ability to modulate inflammatory pathways.
  • Neurological Effects : Certain derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases.

Study 1: Evaluation of Cytotoxicity

In a study examining the cytotoxic effects of various triazolo-pyrimidine compounds, the specific compound displayed significant cytotoxicity against multiple cancer cell lines. The study utilized the MTT assay to evaluate cell viability post-treatment, confirming its potential as an anticancer agent .

Study 2: Inhibition of c-Met Kinase

Another research effort focused on the inhibition of c-Met kinase by triazolo-pyrimidine derivatives. The compound demonstrated competitive inhibition with an IC50 value indicating strong binding affinity, suggesting its potential as a targeted therapy for cancers characterized by c-Met overexpression .

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